![molecular formula C13H22N2O5 B14797673 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B14797673.png)
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-: is a synthetic peptide used in various scientific research applications. It is known for its unique structure and properties, making it a valuable compound in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- involves the protection of the amino group of D-Alanine with a tert-butoxycarbonyl (Boc) group. This is followed by coupling with D-Proline using standard peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in standard peptide synthesis.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Coupling Reactions: DCC and NHS in DCM or dimethylformamide (DMF) are typical reagents.
Oxidation and Reduction: Specific reagents depend on the desired transformation.
Major Products Formed:
Hydrolysis: Free amine and carbon dioxide.
Coupling Reactions: Longer peptide chains.
Oxidation and Reduction: Various oxidized or reduced forms of the peptide.
Scientific Research Applications
Chemistry:
- Used as a building block in peptide synthesis.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its role in protein-protein interactions.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for potential therapeutic applications, including drug delivery systems.
- Studied for its potential use in vaccine development.
Industry:
- Utilized in the production of synthetic peptides for research and development.
- Applied in the development of new materials and biomolecules.
Mechanism of Action
The mechanism of action of D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(2-propenyloxy)carbonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1)
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(trimethylsilyl)-
Comparison:
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine: Similar in structure but differs in the stereochemistry of the alanine residue.
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(2-propenyloxy)carbonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1): Contains additional functional groups, making it more complex.
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(trimethylsilyl)-: Contains a trimethylsilyl group, which imparts different chemical properties .
Conclusion
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRXYLLNDVBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
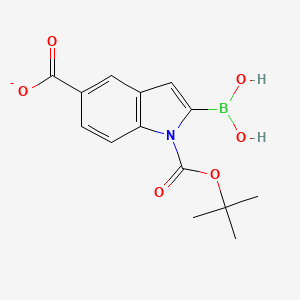
![(1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14797597.png)
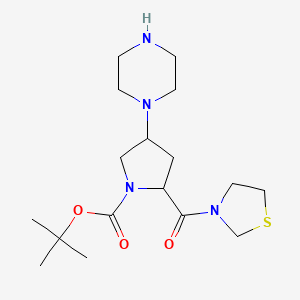
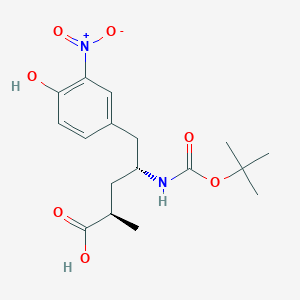

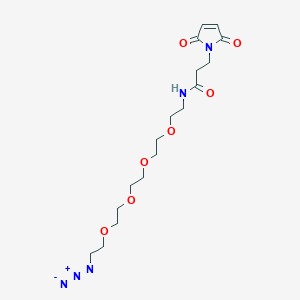
![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)
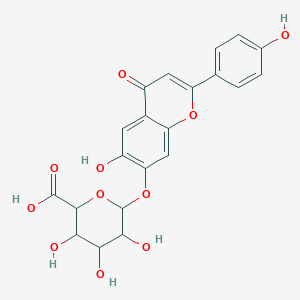
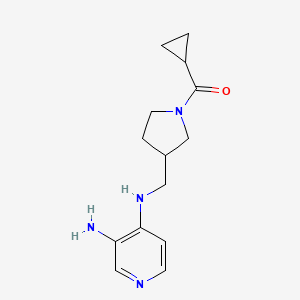
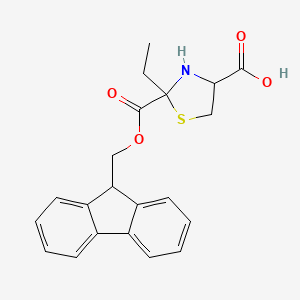
![4-Methylphenyl 4-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14797623.png)

![7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14797632.png)
